Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate is a complex organic compound that features a benzo[1,3]dioxole moiety and a methoxy-benzylamine group
Mechanism of Action
Target of Action
Similar compounds have been found to targetBeta-lactamase in organisms like Pseudomonas aeruginosa and Serratia marcescens .
Biochemical Pathways
Compounds with similar structures have been found to have antitumor activities, suggesting they may affect pathways related to cell growth and proliferation .
Result of Action
For instance, they have been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate typically involves the reaction of benzo[1,3]dioxole with a methoxy-benzylamine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[1,3]dioxole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antitumor and antimicrobial properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl-4-tert-butylthiazol-2-amines: These compounds have similar structural motifs and are studied for their antitumor activities.
Benzo[d][1,3]dioxol-5-ylmethylene-4-methyl-benzenesulfonohydrazide: This compound is used for detecting carcinogenic lead and has similar chemical properties.
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.C2H2O4/c1-18-14-4-2-3-12(7-14)9-17-10-13-5-6-15-16(8-13)20-11-19-15;3-1(4)2(5)6/h2-8,17H,9-11H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUQCNLPKNUKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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